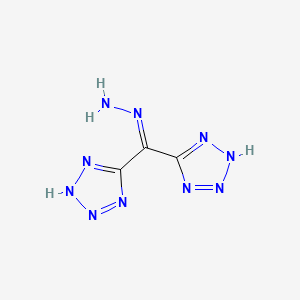![molecular formula C13H17IN4O B13978524 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol CAS No. 867163-56-2](/img/structure/B13978524.png)
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is a complex organic compound featuring an imidazo[1,5-a]pyrazine core
Méthodes De Préparation
The synthesis of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step reactions. The preparation methods often include:
Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the amino and iodo groups: These functional groups are introduced through substitution reactions, often using reagents like iodine and amines.
Attachment of the cyclohexanemethanol moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the cyclohexanemethanol group to the imidazo[1,5-a]pyrazine core.
Analyse Des Réactions Chimiques
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The exact mechanism of action of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol can be compared with similar compounds, such as:
4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide: This compound features a similar imidazo[1,5-a]pyrazine core but with different substituents, leading to distinct properties and applications.
Benzyl 4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate: Another related compound with a piperidine moiety, which may exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
867163-56-2 |
|---|---|
Formule moléculaire |
C13H17IN4O |
Poids moléculaire |
372.20 g/mol |
Nom IUPAC |
[4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H17IN4O/c14-11-10-12(15)16-5-6-18(10)13(17-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2,(H2,15,16) |
Clé InChI |
HLCDWFWIIFAGIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)






